molecular formula C13H13BrN2O B13713617 5-Bromo-4-(2-isopropylphenyl)imidazole-2-carbaldehyde

5-Bromo-4-(2-isopropylphenyl)imidazole-2-carbaldehyde

Katalognummer: B13713617
Molekulargewicht: 293.16 g/mol
InChI-Schlüssel: GLQLKCGNNPNOCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD33022714 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD33022714 involves a series of chemical reactions that require precise conditions. The process typically starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The reaction conditions often include controlled temperatures, pressures, and the use of catalysts to ensure the desired chemical transformations.

Industrial Production Methods

In industrial settings, the production of MFCD33022714 is scaled up using optimized methods to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters. Industrial production also focuses on cost-effectiveness and environmental sustainability, employing methods that minimize waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD33022714 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize MFCD33022714.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve halogens or other nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

MFCD33022714 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: MFCD33022714 is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.

Wirkmechanismus

The mechanism of action of MFCD33022714 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which MFCD33022714 exerts its effects.

Conclusion

MFCD33022714 is a compound with significant potential in various scientific and industrial fields Its unique properties and versatility make it a subject of ongoing research, with promising applications in chemistry, biology, medicine, and industry

Eigenschaften

Molekularformel

C13H13BrN2O

Molekulargewicht

293.16 g/mol

IUPAC-Name

5-bromo-4-(2-propan-2-ylphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C13H13BrN2O/c1-8(2)9-5-3-4-6-10(9)12-13(14)16-11(7-17)15-12/h3-8H,1-2H3,(H,15,16)

InChI-Schlüssel

GLQLKCGNNPNOCQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=CC=C1C2=C(NC(=N2)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.